Bienvenue dans la boutique en ligne BenchChem!

ethyl N-methyl-N-piperidin-4-ylcarbamate

Butyrylcholinesterase inhibition Regioisomer selectivity Neurodegenerative disease research

Ethyl N-methyl-N-piperidin-4-ylcarbamate (CAS 550369-98-7; C9H18N2O2; MW 186.25 g/mol) is an N-alkylpiperidine carbamate featuring a piperidine ring substituted at the 4-position with an ethyl methylcarbamate ester group. This compound belongs to a pharmacologically relevant scaffold class evaluated for cholinesterase and monoamine oxidase inhibition in the context of neurodegenerative disease research.

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
Cat. No. B8700615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl N-methyl-N-piperidin-4-ylcarbamate
Molecular FormulaC9H18N2O2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCCOC(=O)N(C)C1CCNCC1
InChIInChI=1S/C9H18N2O2/c1-3-13-9(12)11(2)8-4-6-10-7-5-8/h8,10H,3-7H2,1-2H3
InChIKeyQIAQJLFLGMPNAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl N-Methyl-N-Piperidin-4-Ylcarbamate: N-Alkylpiperidine Carbamate Scaffold and Molecular Profile


Ethyl N-methyl-N-piperidin-4-ylcarbamate (CAS 550369-98-7; C9H18N2O2; MW 186.25 g/mol) is an N-alkylpiperidine carbamate featuring a piperidine ring substituted at the 4-position with an ethyl methylcarbamate ester group [1]. This compound belongs to a pharmacologically relevant scaffold class evaluated for cholinesterase and monoamine oxidase inhibition in the context of neurodegenerative disease research [2]. Its carbamate moiety confers potential for covalent or non-covalent interaction with serine hydrolases, while the N-ethyl-N-methyl substitution pattern differentiates it structurally from other N-alkylpiperidine carbamate analogs with alternative N-substituents such as N-benzyl, N-propargyl, or N-phenyl groups [2].

Why N-Alkyl Substitution on Ethyl N-Methyl-N-Piperidin-4-Ylcarbamate Prevents Simple Interchange with Other Piperidinyl Carbamates


Within the N-alkylpiperidine carbamate class, the N-substituent on the piperidine nitrogen is a critical determinant of both enzymatic target selectivity and inhibition mechanism. Data from a systematic structure-activity relationship (SAR) study of 36 N-alkylpiperidine carbamates demonstrate that N-substitution—whether benzyl, propargyl, ethyl, or phenyl—dramatically alters the inhibitory profile against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), monoamine oxidase A (MAO-A), and monoamine oxidase B (MAO-B), as well as the kinetic mechanism of inhibition (reversible vs. irreversible; time-dependent vs. non-time-dependent) [1]. The specific N-ethyl-N-methyl substitution pattern on ethyl N-methyl-N-piperidin-4-ylcarbamate (compound 15 in the study) yields a combination of BChE inhibition potency and mechanism-of-action characteristics that cannot be extrapolated from other N-substituted analogs within the series [1]. Consequently, substitution with a different N-alkylpiperidine carbamate is unlikely to reproduce the same target engagement profile in biochemical or cellular assays, potentially leading to erroneous conclusions in drug discovery programs.

Ethyl N-Methyl-N-Piperidin-4-Ylcarbamate: Quantitative Evidence for Scientific Selection Versus Close Analogs


Meta vs. Para Regioisomer Comparison: 18-Fold Higher hBChE Inhibitory Potency for the Meta-Substituted Ethyl N-Methyl-N-Piperidin-4-Ylcarbamate Derivative

In a head-to-head comparison of meta- and para-substituted N-ethyl-N-methyl carbamate regioisomers against human butyrylcholinesterase (hBChE), the meta derivative (compound 15, corresponding to ethyl N-methyl-N-piperidin-3-ylcarbamate) exhibited an IC50 of 4.3 ± 0.8 µM, whereas the para derivative (compound 14, corresponding to ethyl N-methyl-N-piperidin-4-ylcarbamate) exhibited an IC50 of 75.5 ± 8.4 µM [1]. This represents an approximately 18-fold difference in inhibitory potency. The study authors attributed this disparity to superior binding of the more branched meta analogue within the large hBChE active site cavity compared to the 1,4-derivative [1].

Butyrylcholinesterase inhibition Regioisomer selectivity Neurodegenerative disease research

Selectivity Profile Across Cholinesterases and Monoamine Oxidases: Lack of Potent Inhibition for the Para-Substituted Target Compound

Within a systematic evaluation of 36 N-alkylpiperidine carbamates against four enzymatic targets (hAChE, hBChE, hMAO-A, hMAO-B), the para-substituted ethyl N-methyl-N-piperidin-4-ylcarbamate (compound 14) was identified as a weak inhibitor across all targets, with an hBChE IC50 of 75.5 ± 8.4 µM and insufficient activity against hAChE, hMAO-A, and hMAO-B to be reported among the potent inhibitors in the series [1]. In contrast, the same study identified multiple compounds with potent activity: compound 13 (selective BChE inhibitor, IC50 = 0.06 µM); compound 22 (dual AChE/BChE inhibitor, IC50 = 2.25 µM and 0.81 µM respectively); compound 10 (multi-target AChE/BChE/MAO-B inhibitor, IC50 = 7.31 µM, 0.56 µM, 26.1 µM respectively); and compound 16 (selective MAO-B inhibitor, IC50 = 0.18 µM) [1]. The lack of potent inhibition by the target compound distinguishes it from these more active analogs within the same series.

Enzyme selectivity Cholinesterase Monoamine oxidase Polypharmacology

Structural Determinants of Activity: N-Substitution Pattern Drives Inhibition Potency and Mechanism

The 2020 SAR study by Košak et al. demonstrated that the N-substituent on the piperidine ring governs both the potency and the kinetic mechanism of enzyme inhibition across the series [1]. The N-ethyl-N-methyl substitution (as in the target compound 14 and its meta isomer 15) produces a distinct pharmacological profile relative to N-benzylpiperidines (e.g., compound 10) and N-propargylpiperidines (e.g., compound 16). Critically, compounds bearing the N-ethyl-N-methyl group were found to undergo time-dependent inhibition of hBChE indicative of carbamoylation of the catalytic serine residue (Ser198) [1]. This mechanistic feature—supported by non-covalent and covalent docking studies—contrasts with the reversible, non-time-dependent inhibition observed for N-benzylpiperidine compound 10 and the irreversible, time-dependent MAO-B inhibition observed for N-propargylpiperidine compound 16 [1].

Structure-activity relationship Carbamate mechanism Enzyme kinetics

Ethyl N-Methyl-N-Piperidin-4-Ylcarbamate: High-Value Research Application Scenarios Based on Differential Evidence


Negative Control Compound for N-Alkylpiperidine Carbamate SAR Studies in Cholinesterase Inhibition

In structure-activity relationship (SAR) campaigns exploring N-alkylpiperidine carbamates as cholinesterase or monoamine oxidase inhibitors, ethyl N-methyl-N-piperidin-4-ylcarbamate (para-substituted; compound 14) provides an essential negative control. Its weak hBChE inhibition (IC50 = 75.5 ± 8.4 µM) and lack of significant activity against hAChE, hMAO-A, and hMAO-B [1] establish a baseline for evaluating the contribution of N-substituents (e.g., benzyl, propargyl, phenyl) and regioisomer positioning (meta vs. para) to target engagement. Researchers can use this compound to confirm that observed activities in more potent analogs are attributable to specific structural modifications rather than the core piperidine carbamate scaffold.

Regioisomer Selectivity Benchmarking for Butyrylcholinesterase Inhibitor Design

The direct head-to-head comparison between para-substituted compound 14 (IC50 = 75.5 µM) and meta-substituted compound 15 (IC50 = 4.3 µM) provides a quantitative benchmark for evaluating regioisomer selectivity in hBChE inhibitor design [1]. Medicinal chemists can utilize this approximately 18-fold potency differential as a reference point when optimizing the substitution pattern on piperidine scaffolds. This evidence supports the hypothesis that branched meta analogues achieve superior binding within the large hBChE active site cavity, informing rational design strategies for selective BChE inhibitors [1].

Mechanistic Probe for Carbamoylation-Dependent Enzyme Inactivation Studies

The N-ethyl-N-methyl substitution pattern on compounds within this series (including the meta analog 15) confers a time-dependent inhibition profile consistent with carbamoylation of the catalytic serine residue (Ser198) in hBChE [1]. Ethyl N-methyl-N-piperidin-4-ylcarbamate can serve as a mechanistic probe in enzyme kinetics experiments designed to differentiate between reversible, time-dependent reversible (carbamoylating), and irreversible inhibition modalities. The compound's distinct mechanism—contrasting with the reversible non-covalent inhibition of N-benzyl analogs (e.g., compound 10) and the irreversible MAO-B inhibition of N-propargyl analogs (e.g., compound 16)—enables systematic investigation of how N-substitution dictates enzyme-inhibitor interaction dynamics [1].

Reference Standard for Cross-Laboratory Reproducibility in Cholinesterase Assays

Given the extensive characterization of ethyl N-methyl-N-piperidin-4-ylcarbamate (compound 14) in a published, peer-reviewed SAR study of 36 N-alkylpiperidine carbamates, this compound is well-suited as a reference standard for validating inter-laboratory consistency in cholinesterase inhibition assays [1]. The reported hBChE IC50 value of 75.5 ± 8.4 µM, obtained under defined experimental conditions (Ellman's method; 37°C; pH 7.4), provides a benchmark that laboratories can use to calibrate assay performance and ensure reproducibility across different research sites or experimental batches. This application is particularly relevant for institutions conducting high-throughput screening or replicating SAR findings from the published literature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl N-methyl-N-piperidin-4-ylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.